molecular formula C10H15NO2S B13303291 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene

Katalognummer: B13303291
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: HKZLJZTVWOVMEL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of an aminopropyl group and a methylsulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Functionalization: The benzene ring is functionalized with a methylsulfonyl group through sulfonation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((1R)-1-Aminopentyl)-3-(methylsulfonyl)benzene: Similar structure with a longer alkyl chain.

    1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene: Similar structure with a shorter alkyl chain.

    1-((1R)-1-Aminobutyl)-2-(methylsulfonyl)benzene: Similar structure with a different alkyl chain length.

Uniqueness

1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopropyl and methylsulfonyl groups allows for versatile interactions and applications in various fields.

Eigenschaften

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

(1R)-1-(2-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

HKZLJZTVWOVMEL-SECBINFHSA-N

Isomerische SMILES

CC[C@H](C1=CC=CC=C1S(=O)(=O)C)N

Kanonische SMILES

CCC(C1=CC=CC=C1S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.